3-(4-(Hydroxymethyl)phenoxy)phenol
Description
3-(4-(Hydroxymethyl)phenoxy)phenol (CAS: 63987-19-9, molecular formula: C₁₃H₁₂O₃) is a biphenolic compound featuring a hydroxymethyl (-CH₂OH) group at the para position of one phenyl ring and a hydroxyl (-OH) group at the meta position of the adjacent phenyl ring (Figure 1). Its molecular weight is 216.23 g/mol, with a calculated XLogP3 value of 2.1, indicating moderate lipophilicity . The compound’s structure enables hydrogen bonding via its two hydroxyl groups and hydroxymethyl moiety, influencing its solubility and reactivity.
Properties
Molecular Formula |
C₁₃H₁₂O₃ |
|---|---|
Molecular Weight |
216.23 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The following compounds share structural similarities with 3-(4-(Hydroxymethyl)phenoxy)phenol, differing in substituents, backbone modifications, or functional groups:
Key Observations :
- Substituent Diversity : The target compound lacks halogen or heterocyclic groups (e.g., imidazole in 9b ), which are present in analogs and enhance protein binding or metabolic stability.
- Backbone Modifications: Compounds like 3-hydroxy-4-(4-(2-hydroxyethyl)phenoxy)benzaldehyde introduce aldehyde groups, increasing electrophilicity compared to the hydroxymethyl group in the target.
Physicochemical Properties
*Estimated based on structural analogs.
Key Observations :
- Lipophilicity : The chloro and imidazole substituents in 9b significantly increase lipophilicity (XLogP3 ~5.0), favoring membrane permeability but reducing aqueous solubility.
- Hydrogen Bonding : The target compound’s two hydroxyl groups enhance solubility in polar solvents compared to ether-containing analogs like 4-Hydroxy-3-(4-hydroxybenzyl)benzyl methyl ether .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-(Hydroxymethyl)phenoxy)phenol, and how can purity be optimized?
- Methodology : A two-step synthesis is common:
Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) chloride to protect reactive hydroxyl groups, minimizing side reactions.
Condensation reaction : React 4-(hydroxymethyl)phenol with 3-hydroxyphenol derivatives under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) in anhydrous THF at 0–5°C.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Confirm purity via HPLC (≥98%) using a C18 column and UV detection at 254 nm .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to identify phenolic protons (δ 8.5–9.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm).
- FT-IR : Detect O-H stretching (3200–3600 cm⁻¹) and ether linkages (C-O-C, 1200–1250 cm⁻¹).
- Quantitative analysis :
- HPLC : Use a reverse-phase system with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves (EN374-certified), safety goggles, and a P95 respirator to prevent inhalation of aerosols .
- Ventilation : Use fume hoods during synthesis to limit vapor exposure.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Monitor for decomposition products (e.g., quinones) via periodic TGA analysis .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitutions?
- Mechanistic insight :
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxymethyl group, favoring C-3 substitution.
- Catalysts : Use K₂CO₃ in DMF at 80°C to direct electrophilic aromatic substitution at the para position relative to the ether linkage.
- Case study : Substitution with benzyl bromide yielded 85% para-substituted product under optimized conditions .
Q. What computational methods validate the electronic structure of this compound?
- DFT studies :
- Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (≈4.2 eV), indicating moderate reactivity.
- Simulate IR spectra and compare with experimental data to confirm hydrogen-bonding networks .
Q. How can thermal degradation pathways of this compound be monitored?
- TGA-DSC : Under N₂ atmosphere, decomposition begins at 180°C, releasing CO and phenolic byproducts.
- GC-MS : Identify volatile degradation products (e.g., 4-vinylphenol) using a DB-5MS column and EI ionization .
Q. What strategies improve the aqueous solubility of this compound for in vitro assays?
- Co-solvents : Use 10% DMSO in PBS (pH 7.4) for initial dissolution, followed by dilution to ≤1% DMSO.
- Cyclodextrin complexes : β-cyclodextrin (1:2 molar ratio) increases solubility 12-fold via host-guest interactions .
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